3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide
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Overview
Description
3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a hydroxyprop-2-enamide moiety. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a valuable subject for study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide typically involves the reaction of a hydrazide compound with an appropriate aldehyde or acetophenone in the presence of a catalytic amount of base in ethanol. This reaction results in the formation of Schiff base analogs, which can then be further processed to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 4-(4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
Uniqueness
3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-4-1-7(2-5-8)3-6-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14) |
InChI Key |
JDCGMEUTAWDVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NO)C(=O)NN |
Origin of Product |
United States |
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